

4-Chloro-7-methoxyquinolin-6-ol molecular weight

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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol

CAS No.: 205448-74-4

Cat. No.: B3114859

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An In-depth Technical Guide to **4-Chloro-7-methoxyquinolin-6-ol**

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-7-methoxyquinolin-6-ol**, a substituted quinoline of significant interest in medicinal chemistry and pharmaceutical development. We will explore its fundamental physicochemical properties, outline its synthetic pathways with mechanistic insights, and discuss its critical role as a versatile building block in the synthesis of complex therapeutic agents, particularly kinase inhibitors. Furthermore, this guide details robust analytical methodologies for its characterization and provides essential safety and handling protocols for laboratory and industrial settings. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this important chemical intermediate.

Core Physicochemical Properties

4-Chloro-7-methoxyquinolin-6-ol is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core functionalized with chloro,

methoxy, and hydroxyl groups at specific positions, which are crucial for its reactivity and utility as a synthetic intermediate.

Property	Value	Source(s)
Molecular Weight	209.63 g/mol	[1][2][3]
Molecular Formula	C10H8ClNO2	[1][2][3]
CAS Number	205448-74-4	[1]
IUPAC Name	4-chloro-7-methoxyquinolin-6-ol	
Purity (Typical)	≥98%	[2]
Appearance	Light brown solid (typical)	[4]

Chemical Structure:

- SMILES:COC1CC2C(CC1O)N=C(C=C2)Cl
- InChI:InChI=1S/C10H8ClNO2/c1-14-9-3-5-7(11)2-4-12-8(5)6-10(9)13/h2-4,6,13H,1H3

Synthesis and Mechanistic Rationale

The synthesis of 4-chloroquinolines is a well-established transformation in organic chemistry, typically proceeding from the corresponding 4-hydroxyquinoline (or its 4-quinolone tautomer). This precursor is then subjected to a chlorination reaction.

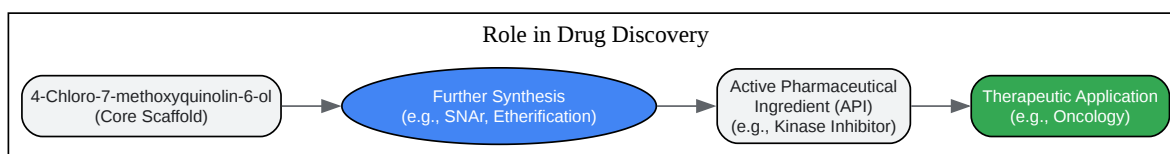
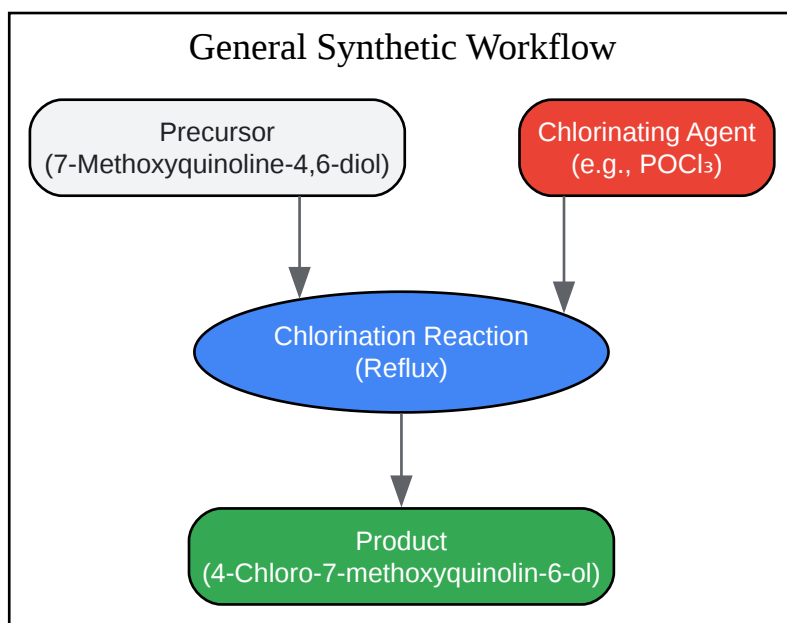
Experimental Protocol: General Chlorination

- **Reaction Setup:** The precursor, 7-methoxyquinoline-4,6-diol, is suspended in a suitable high-boiling inert solvent or, more commonly, uses the chlorinating agent itself as the solvent.
- **Reagent Addition:** A chlorinating agent such as phosphorus oxychloride (POCl₃) or trichlorophosphate is added to the suspension.[5][6]
- **Heating:** The reaction mixture is heated, often to reflux, for several hours to drive the reaction to completion. The progress can be monitored using Thin-Layer Chromatography (TLC).[6]

- Work-up: Upon completion, the reaction mixture is carefully cooled and slowly quenched by pouring it into a basic solution, such as an aqueous solution of sodium hydroxide or potassium carbonate, often with ice.[4][6]
- Isolation: The resulting solid precipitate is collected by filtration, washed with water until neutral, and dried under a high vacuum to yield the final product, **4-Chloro-7-methoxyquinolin-6-ol**. [4]

Causality and Mechanism

The choice of a potent chlorinating agent like phosphorus oxychloride is critical. The 4-hydroxyquinoline precursor exists in a tautomeric equilibrium with its 4-quinolone form. The lone pair of electrons on the oxygen atom of the quinolone carbonyl attacks the electrophilic phosphorus atom of POCl_3 . This forms a highly reactive intermediate where the oxygen is converted into an excellent leaving group. The chloride ion, now free, acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the activated oxygen group to form the final 4-chloro product. This process efficiently converts the thermodynamically stable $\text{C}=\text{O}$ bond of the quinolone into the desired $\text{C}-\text{Cl}$ bond.



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Progression from chemical intermediate to therapeutic application.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and quality of **4-Chloro-7-methoxyquinolin-6-ol**, a multi-pronged analytical approach is necessary. This system provides self-validation, where orthogonal methods confirm the results of one another.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of all atoms. The chemical shifts and coupling constants of the aromatic protons provide definitive proof of the substitution pattern.

- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing the exact mass to validate the elemental composition (C₁₀H₈ClNO₂). [3]* **Infrared (IR) Spectroscopy:** IR analysis identifies the key functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C-O stretch of the methoxy group, and the characteristic vibrations of the aromatic quinoline core.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the gold standard for determining the purity of the compound. By using a calibrated detector and a validated method, it can quantify the main peak relative to any impurities.

Protocol: Purity Determination by Reverse-Phase HPLC

- **System Preparation:** An HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm).
- **Mobile Phase:** A gradient system is typically employed, for example, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the percentage of an organic solvent like acetonitrile or methanol.
- **Sample Preparation:** A stock solution of the compound is prepared by accurately weighing a small amount (e.g., 1 mg) and dissolving it in a known volume of a suitable solvent (e.g., 1 mL of methanol). This is then diluted to a working concentration.
- **Injection and Analysis:** A small volume (e.g., 5-10 µL) of the sample is injected into the HPLC system.
- **Data Interpretation:** The resulting chromatogram is analyzed. The area of the main peak corresponding to **4-Chloro-7-methoxyquinolin-6-ol** is integrated and compared to the total area of all peaks to calculate the purity percentage.

This protocol provides a trustworthy and reproducible method for verifying the purity of each batch, ensuring its suitability for subsequent synthetic steps.

Safety, Handling, and Storage

Proper handling of **4-Chloro-7-methoxyquinolin-6-ol** is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard and Precautionary Statements

Type	Code	Description	Source(s)
Hazard	H302	Harmful if swallowed.	[7]
Hazard	H312	Harmful in contact with skin.	[7]
Hazard	H315	Causes skin irritation.	[7]
Hazard	H319	Causes serious eye irritation.	[7]
Hazard	H332	Harmful if inhaled.	[7]
Hazard	H335	May cause respiratory irritation.	[7]
Precaution	P261	Avoid breathing dust/fumes.	[7]
Precaution	P270	Do not eat, drink or smoke when using this product.	[7]
Precaution	P280	Wear protective gloves, protective clothing, eye protection, and face protection.	[7]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[8]
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8]

Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [7] When handling larger quantities or when dust generation is possible, a respirator should be used.
- Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood. [7] * Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents. [7][9] * Spills: In case of a spill, avoid generating dust. [7] Clean up immediately using dry procedures (e.g., sweeping with an appropriate absorbent material) and place the waste in a sealed, labeled container for proper disposal. [7] * First Aid:
 - Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [7] * Skin: Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. [7] * Ingestion: If swallowed, rinse mouth and give a glass of water. Call a poison control center or doctor. [7] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [8]

References

- Pharmaffiliates. (n.d.). **4-Chloro-7-methoxyquinolin-6-ol**. Retrieved from [\[Link\]](#)
- App-Chem. (n.d.). **4-chloro-7-methoxyquinolin-6-ol**. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Chloro-6-methoxyquinolin-7-ol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Greenbook.net. (2008, October 12). Material Safety Data Sheet: Legend™. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Essential Intermediate: Why 4-Chloro-7-Methoxyquinoline-6-Carboxamide is Vital for Anti-Cancer Drug Synthesis. Retrieved from [\[Link\]](#)

- Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

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Sources

- [1. pharmaffiliates.com](https://pharmaffiliates.com) [pharmaffiliates.com]
- [2. appretech.com](https://appretech.com) [appretech.com]
- [3. 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [4. 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3](https://chemicalbook.com) [chemicalbook.com]
- [5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook](https://chemicalbook.com) [chemicalbook.com]
- [6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents](https://patents.google.com) [patents.google.com]
- [7. store.apolloscientific.co.uk](https://store.apolloscientific.co.uk) [store.apolloscientific.co.uk]
- [8. fishersci.com](https://fishersci.com) [fishersci.com]
- [9. fishersci.com](https://fishersci.com) [fishersci.com]
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